molecular formula C13H10O7 B1671832 Exifone CAS No. 52479-85-3

Exifone

Cat. No. B1671832
CAS RN: 52479-85-3
M. Wt: 278.21 g/mol
InChI Key: XEDWWPGWIXPVRQ-UHFFFAOYSA-N
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Patent
US04015017

Procedure details

A reaction of the Fries type was used: ##STR4## 32 g of Gallic acid, 32 g of pyrogallol, 55 g of anhydrous zinc chloride and 100 cm3 of phosphorus oxychloride were mixed in a balloon flask equipped with a condenser and an ampoule of calcium chloride, and were heated to 80° C for 2 hours. After cooling the reaction mixture, a mixture of water and ice was added, whereupon the reaction product precipitated. The reaction product was washed once with water, treated with a solution of sodium bicarbonate, then washed again with water, and finally recrystallised from aqueous solution. Yield: 15 g of crystalline 2,3,3',4,4',5'-hexahydroxybenzophenone having a melting point of 270° C.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
55 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:12])(=O)[C:2]1[CH:10]=[C:8]([OH:9])[C:6]([OH:7])=[C:4]([OH:5])[CH:3]=1.[C:13]1([CH:21]=[CH:20][CH:19]=[C:17]([OH:18])[C:15]=1[OH:16])[OH:14].P(Cl)(Cl)(Cl)=O.[Cl-].[Ca+2].[Cl-]>[Cl-].[Zn+2].[Cl-].O>[OH:14][C:13]1[C:15]([OH:16])=[C:17]([OH:18])[CH:19]=[CH:20][C:21]=1[C:1]([C:2]1[CH:3]=[C:4]([OH:5])[C:6]([OH:7])=[C:8]([OH:9])[CH:10]=1)=[O:12] |f:3.4.5,6.7.8|

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
C(C1=CC(O)=C(O)C(O)=C1)(=O)O
Name
Quantity
32 g
Type
reactant
Smiles
C1(O)=C(O)C(O)=CC=C1
Name
Quantity
100 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
55 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reaction of the Fries type
CUSTOM
Type
CUSTOM
Details
equipped with a condenser
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture
ADDITION
Type
ADDITION
Details
was added, whereupon the reaction product
CUSTOM
Type
CUSTOM
Details
precipitated
WASH
Type
WASH
Details
The reaction product was washed once with water
ADDITION
Type
ADDITION
Details
treated with a solution of sodium bicarbonate
WASH
Type
WASH
Details
washed again with water
CUSTOM
Type
CUSTOM
Details
finally recrystallised from aqueous solution

Outcomes

Product
Name
Type
Smiles
OC1=C(C(=O)C2=CC(=C(C(=C2)O)O)O)C=CC(=C1O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.